molecular formula C11H16O3 B1612633 1-(2,2-Dimethoxyethoxy)-3-methylbenzene CAS No. 864684-72-0

1-(2,2-Dimethoxyethoxy)-3-methylbenzene

Cat. No. B1612633
M. Wt: 196.24 g/mol
InChI Key: MJKJSJSXMMCAOQ-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethoxyethoxy)-3-methylbenzene” is a chemical compound that likely belongs to the class of organic compounds known as ethers. Ethers are compounds containing an ether group - an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring (a hexagonal ring of carbon atoms) substituted with a methyl group (CH3) at the 3rd position and a 2,2-dimethoxyethoxy group at the 1st position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its physical state, melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data or research on this compound, it’s difficult to provide an analysis of its physical and chemical properties .

Safety And Hazards

The safety and hazards of a compound refer to how safe it is to handle, store, and dispose of, as well as any potential health or environmental hazards it might pose. Without specific safety data or MSDS information on this compound, it’s difficult to provide an analysis of its safety and hazards .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and areas of interest in the field. Without specific research or literature on this compound, it’s difficult to predict future directions .

properties

IUPAC Name

1-(2,2-dimethoxyethoxy)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9-5-4-6-10(7-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKJSJSXMMCAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592247
Record name 1-(2,2-Dimethoxyethoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethoxy)-3-methylbenzene

CAS RN

864684-72-0
Record name 1-(2,2-Dimethoxyethoxy)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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